molecular formula C10H16N2 B2661445 octahydro-1H-quinolizine-1-carbonitrile, Mixture of diastereomers CAS No. 1478089-34-7

octahydro-1H-quinolizine-1-carbonitrile, Mixture of diastereomers

Cat. No.: B2661445
CAS No.: 1478089-34-7
M. Wt: 164.252
InChI Key: NXSJJHAEJAQDGI-UHFFFAOYSA-N
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Description

Octahydro-1H-quinolizine-1-carbonitrile, mixture of diastereomers, is a heterocyclic compound with the molecular formula C10H16N2 It is a derivative of quinolizine, a bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-quinolizine-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinolizine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of octahydro-1H-quinolizine-1-carbonitrile may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of robust catalysts and efficient reaction conditions ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-quinolizine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C is commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinolizine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Octahydro-1H-quinolizine-1-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential as pharmaceutical agents.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of octahydro-1H-quinolizine-1-carbonitrile involves its interaction with specific molecular targets. The nitrogen atom in the quinolizine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific derivatives and their functional groups.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine: A structurally related compound with similar biological activities.

    Indolizidine: Another bicyclic compound with a nitrogen atom, known for its diverse biological properties.

    Piperidine: A simpler heterocyclic compound that serves as a precursor for many complex molecules.

Uniqueness

Octahydro-1H-quinolizine-1-carbonitrile is unique due to its specific bicyclic structure and the presence of a nitrile group. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSJJHAEJAQDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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